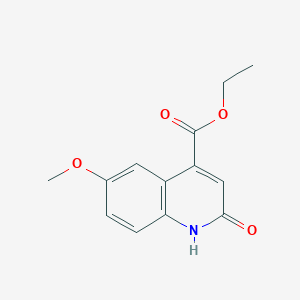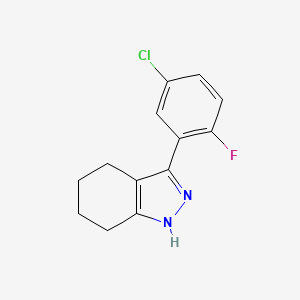
3-(5-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro and fluoro substituent on a phenyl ring, attached to a tetrahydroindazole core. The presence of these substituents can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of 5-chloro-2-fluorophenylboronic acid with a suitable indazole precursor in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups on the phenyl ring.
Substitution: The chloro and fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(5-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-fluorophenylboronic acid: This compound shares the chloro and fluoro substituents but differs in its core structure.
4,5,6,7-Tetrahydro-1H-indazole: This compound lacks the chloro and fluoro substituents, making it less reactive in certain chemical reactions.
Uniqueness
3-(5-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H12ClFN2 |
|---|---|
Molecular Weight |
250.70 g/mol |
IUPAC Name |
3-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole |
InChI |
InChI=1S/C13H12ClFN2/c14-8-5-6-11(15)10(7-8)13-9-3-1-2-4-12(9)16-17-13/h5-7H,1-4H2,(H,16,17) |
InChI Key |
LHZUXWFOOGYGOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C3=C(C=CC(=C3)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


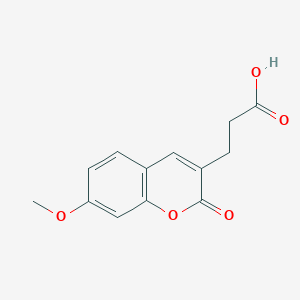
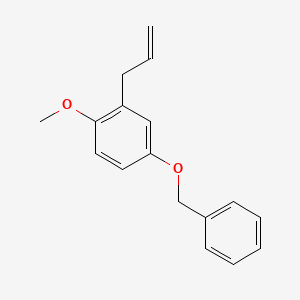
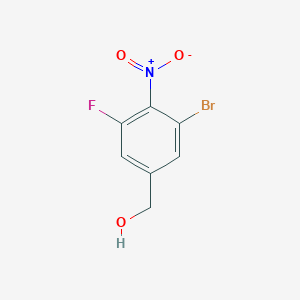
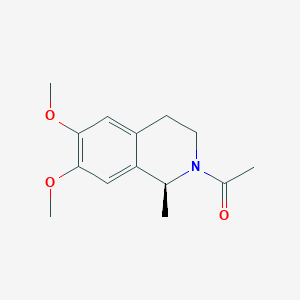
![5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11862993.png)
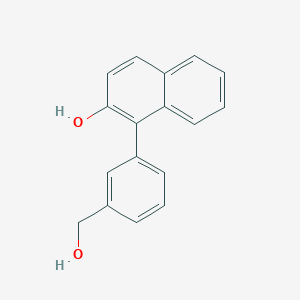



![2,4-Dichlorobenzo[g]quinazoline](/img/structure/B11863021.png)
![tert-Butyl 5-chloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate](/img/structure/B11863025.png)
